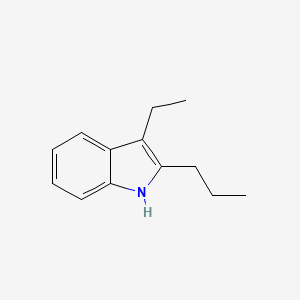
3-éthyl-2-propyl-1H-indole
Vue d'ensemble
Description
“3-ethyl-2-propyl-1H-indole” is a chemical compound with the CAS Number: 17901-63-2 . It has a molecular weight of 187.28 and its IUPAC name is 3-ethyl-2-propyl-1H-indole .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-ethyl-2-propyl-1H-indole” include a density of 1.0±0.1 g/cm³, a boiling point of 388.8±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 76.7±0.5 cm³ .
Applications De Recherche Scientifique
Potentiel antidiabétique
La recherche sur les dérivés de l'indole a inclus leur utilisation dans la gestion du diabète. Le composé “3-éthyl-2-propyl-1H-indole” pourrait être étudié pour sa capacité à influencer les niveaux de sucre dans le sang ou l'activité de l'insuline.
Ce sont quelques applications potentielles de recherche scientifique pour “this compound”, basées sur les activités connues des dérivés de l'indole . Chaque domaine présente une opportunité unique pour une exploration et une découverte plus approfondies.
Orientations Futures
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include 3-ethyl-2-propyl-1h-indole, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways could potentially contribute to the diverse biological activities associated with indole derivatives .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the effects of 3-ethyl-2-propyl-1h-indole at the molecular and cellular level could be diverse .
Analyse Biochimique
Biochemical Properties
3-Ethyl-2-propyl-1H-indole, like other indole derivatives, can interact with multiple receptors, binding with high affinity This interaction with receptors is crucial in developing new useful derivatives
Cellular Effects
Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Ethyl-2-Propyl-1H-Indole may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors . This binding can lead to changes in gene expression and can result in enzyme inhibition or activation .
Dosage Effects in Animal Models
The broad spectrum of biological activities exhibited by indole derivatives suggests that they may have threshold effects and could potentially exhibit toxic or adverse effects at high doses .
Metabolic Pathways
Indole is known to be involved in various metabolic pathways, including those involving enzymes or cofactors .
Transport and Distribution
Indole derivatives are known to interact with various transporters or binding proteins .
Subcellular Localization
Indole derivatives are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
3-ethyl-2-propyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-3-7-12-10(4-2)11-8-5-6-9-13(11)14-12/h5-6,8-9,14H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCKFPVSLNTUKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=CC=CC=C2N1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


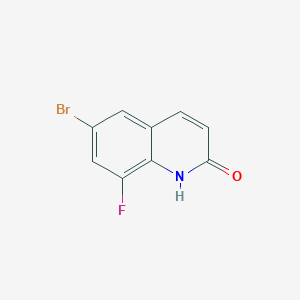

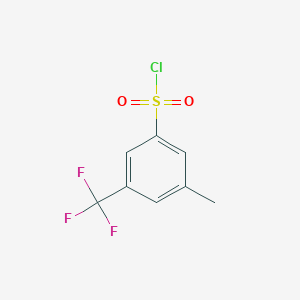
![(2-Benzyloctahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B1528387.png)
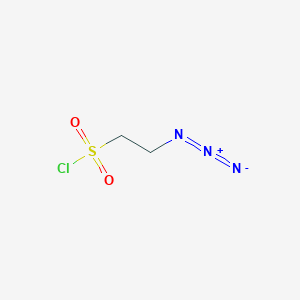

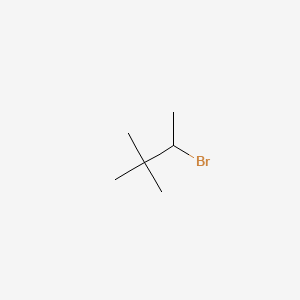
![1-Thia-4-azaspiro[5.5]undecane](/img/structure/B1528391.png)
![2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1528393.png)

![6-Amino-1,4,8-trioxaspiro[4.5]decane](/img/structure/B1528396.png)
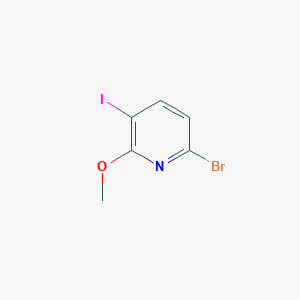

![Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]-](/img/structure/B1528399.png)
